molecular formula C11H6ClF2N3O B1674252 ICA 069673 CAS No. 582323-16-8

ICA 069673

Cat. No.: B1674252
CAS No.: 582323-16-8
M. Wt: 269.63 g/mol
InChI Key: IIBSHMFXVWTQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICA 069673 is a chemical compound known for its role as a potassium channel activator, specifically targeting the KCNQ2 and KCNQ3 channels. It demonstrates greater selectivity for KV7.2/7.3 over KV7.3/KV7.5 channels, with EC50 values of 0.69 μM and 14.3 μM, respectively . This compound is used primarily in scientific research to study its effects on potassium channels and related physiological processes.

Preparation Methods

The synthesis of ICA 069673 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

ICA 069673 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Substitution reactions are common, especially for introducing or modifying functional groups such as chloro and fluoro groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiepileptic Properties

Research indicates that ICA 069673 can effectively reduce excitability in neurons, making it a candidate for treating epilepsy. In studies involving mouse nodose neurons, this compound enhanced the density of M-current (I_M), accelerated activation, and delayed deactivation in a concentration-dependent manner. This led to a significant reduction in action potential firing rates under sustained stimulation conditions .

Case Study:

  • Title: Effects of this compound on Neuronal Excitability
  • Findings: The compound caused a threefold increase in the minimal depolarizing current required to evoke action potentials, demonstrating its potential as an antiepileptic agent .

Detrusor Muscle Function

This compound has been studied for its effects on detrusor smooth muscle cells, where it was found to hyperpolarize the membrane potential and inhibit spontaneous contractions. This suggests potential applications in treating urinary disorders characterized by overactive bladder conditions.

Case Study:

  • Title: Selective KCNQ2/3 Channel Opener in Detrusor Muscle
  • Findings: The compound significantly reduced spontaneous action potentials in isolated guinea pig detrusor muscle cells, indicating a therapeutic role in managing bladder hyperactivity .

Pulmonary Artery Relaxation

This compound has demonstrated efficacy in relaxing pulmonary arteries through its action on Kv7 channels. This effect is particularly relevant for conditions involving pulmonary hypertension.

Data Table: Effects of this compound on Pulmonary Artery Relaxation

Concentration (μM)Relaxation (%)pEC50
0.1255.21
150
1099

The data indicates that this compound induces a concentration-dependent relaxation effect on pulmonary arteries, with an EC50 value around 6.2 μM .

Summary of Findings

The compound this compound exhibits significant promise across various applications:

  • Neurology: Potential treatment for epilepsy by reducing neuronal excitability.
  • Smooth Muscle Physiology: Effective in managing overactive bladder conditions through inhibition of detrusor muscle contractions.
  • Cardiovascular Health: Demonstrated ability to relax pulmonary arteries, suggesting utility in treating pulmonary hypertension.

Comparison with Similar Compounds

ICA 069673 is compared with other potassium channel activators such as retigabine and ML213. Unlike retigabine, which targets the pore region of the channels, this compound targets the voltage-sensing domain, leading to different stoichiometry and activation mechanisms . Similar compounds include:

This compound’s unique targeting of the voltage-sensing domain makes it a valuable tool for studying the physiological and pharmacological modulation of potassium channels.

Biological Activity

Overview

ICA 069673, chemically known as N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide, is a selective opener of voltage-gated potassium channels KCNQ2 and KCNQ3 (KV7.2/KV7.3). It has demonstrated significant potential in modulating neuronal excitability and has been investigated for its therapeutic applications in conditions such as epilepsy and visceral disorders.

This compound operates primarily by enhancing the M-current (IMI_M), which is crucial for reducing neuronal excitability. The compound exhibits an EC50 of approximately 0.69 μM, showcasing a 20-fold selectivity for KV7.2/KV7.3 channels over KV7.3/KV7.5 channels, with no significant activity on cardiac ion channels .

Key Findings from Research

  • Hyperpolarization and Inhibition of Action Potentials : Studies have shown that this compound hyperpolarizes the resting membrane potential and inhibits spontaneous action potentials in isolated guinea pig detrusor muscle (DSM) cells . This effect is attributed to the activation of KV7.2/KV7.3 channels, which decreases excitability in visceral sensory neurons .
  • Concentration-Dependent Effects : The compound's effects are concentration-dependent, where higher concentrations lead to greater inhibition of spontaneous contractions in DSM tissues .
  • Impact on Neuronal Excitability : In experiments involving mouse nodose neurons, this compound was found to increase the density of IMI_M, accelerate activation, and delay deactivation of M-channels, effectively suppressing excitability and enhancing spike accommodation .
  • Stoichiometry Requirement : It was determined that a full complement of four drug-sensitive subunits is necessary for maximal sensitivity to this compound, indicating a complex interaction at the molecular level that influences its efficacy .

Case Studies

Several studies have explored the biological activity of this compound across different experimental setups:

  • Guinea Pig Detrusor Muscle Study : A study utilized Western blot analysis and immunocytochemistry to confirm the presence of KV7.2 and KV7.3 in DSM cells. The application of this compound significantly inhibited both spontaneous and nerve-evoked contractions in a concentration-dependent manner .
  • Mouse Nodose Neurons : Another research focused on the effects of this compound on vagal sensory neurons, demonstrating its ability to negatively shift voltage-dependent activation curves and increase the minimal depolarizing current required to evoke action potentials .

Summary of Biological Activity

The following table summarizes the key biological activities associated with this compound:

Biological Activity Details
Channel Selectivity Selective for KV7.2/KV7.3 (20-fold over KV7.3/KV7.5)
EC50 Value 0.69 μM
Effects on Membrane Potential Hyperpolarizes resting membrane potential
Inhibition of Action Potentials Reduces spontaneous action potentials in isolated cells
Impact on Neuronal Excitability Enhances IMI_M density; suppresses excitability
Required Subunit Composition Four drug-sensitive subunits required for maximal effect

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of ICA 069673 in modulating potassium channels?

this compound is a selective activator of KCNQ2/Q3 potassium channels, with an EC50 of 0.69 µM for KCNQ2/Q3 and 14.3 µM for KCNQ3/Q5 heteromers . Its mechanism involves stabilizing the open state of these channels, enhancing potassium efflux and neuronal hyperpolarization. This specificity makes it a valuable tool for studying neuronal excitability and epilepsy models. Methodologically, electrophysiological assays (e.g., patch-clamp) and radioligand binding studies are recommended to validate channel interactions .

Q. How can researchers ensure reproducibility in synthesizing this compound?

The compound’s synthesis requires precise control of reaction conditions due to its heterocyclic structure (N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide). Key steps include pyrimidine ring chlorination and benzamide coupling. Analytical validation via HPLC (≥98% purity), NMR, and mass spectrometry is critical . Researchers should reference CAS 582323-16-8 for standardized protocols and cross-check spectral data against published benchmarks .

Q. What are the recommended in vitro assays for evaluating this compound’s activity?

Primary assays include:

  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing KCNQ2/Q3 channels .
  • Fluorometric assays : Thallium flux assays to measure potassium channel activation .
  • Solubility testing : DMSO stock solutions (34 mg/mL) should be validated for stability and absence of precipitate in buffer systems .

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo efficacy of this compound be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). To address this:

  • Conduct ADME studies to assess plasma half-life and tissue distribution in rodent models .
  • Use microdialysis in target brain regions to measure compound concentration during efficacy trials .
  • Compare results with structurally related KCNQ activators to isolate structure-activity relationships .

Q. What strategies optimize this compound’s selectivity over other potassium channels?

  • Mutagenesis studies : Identify key residues in KCNQ2/Q3 binding pockets using alanine scanning .
  • Screening panels : Test against off-target channels (e.g., TREK-1, Kv1.1) via automated patch-clamp systems .
  • In silico modeling : Docking simulations with KCNQ2/Q3 homology models to refine compound design .

Q. How should researchers design dose-response studies to account for this compound’s biphasic effects?

Biphasic responses (activation at low doses, inhibition at high doses) require:

  • Non-linear regression models (e.g., sigmoidal dose-response with variable slope).
  • Time-resolved assays to differentiate acute vs. prolonged exposure effects .
  • Combination studies with channel blockers (e.g., XE991) to confirm target specificity .

Q. What methodologies address batch-to-batch variability in this compound’s biological activity?

  • Quality control : Mandate COA (Certificate of Analysis) verification for each batch, including chiral purity assessments .
  • Bioactivity normalization : Include internal controls (e.g., retigabine) in each experiment to calibrate channel activation thresholds .
  • Stability testing : Monitor compound degradation under storage conditions using LC-MS .

Methodological and Experimental Design Questions

Q. How can researchers formulate hypothesis-driven questions for this compound’s neuroprotective effects?

Apply the PICO framework :

  • Population : Neuronal cultures or transgenic mice with hyperexcitability phenotypes.
  • Intervention : this compound at EC50-derived concentrations.
  • Comparison : Baseline activity or untreated controls.
  • Outcome : Quantified reduction in seizure frequency or calcium influx .

Q. What statistical approaches are robust for analyzing this compound’s channel kinetics?

  • Two-way ANOVA for comparing activation/inhibition across multiple doses and timepoints.
  • Bootstrap analysis to estimate confidence intervals for EC50/IC50 values in small-sample studies .
  • Principal component analysis (PCA) to disentangle correlated variables in high-throughput datasets .

Q. How can researchers integrate this compound into multi-target epilepsy therapies?

  • Synergy screens : Combine this compound with sodium channel blockers (e.g., carbamazepine) using Chou-Talalay assays .
  • Transcriptomic profiling : RNA-seq to identify compensatory pathways activated post-treatment .
  • Behavioral phenotyping : Use Racine scale scoring in murine seizure models to quantify therapeutic additivity .

Properties

IUPAC Name

N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSHMFXVWTQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582323-16-8
Record name ICA-069673
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0582323168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICA-069673
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCO5DC74G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 450 g (3.49 mol) of 5-amino-2-chloropyrimidine and 790 g (6.98 mol) of triethylamine in anhydrous THF was cooled to less than 5° C. in an ice bath. To this solution was added 3,4-difluorobenzoyl chloride at a rate (2 h) that maintained the temperature of the reaction mixture below 10° C. Once the addition was complete the reaction was monitored for full conversion of the starting material to product by HPLC. Following confirmation of complete conversion, the reaction mixture was concentrated under reduced pressure. The viscous residue was dissolved in ethyl acetate (4 L) and washed with water (4 L) and 2M HCl (4 L). The organic layer was separated, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The resulting solid was dissolved in ethanol (4 L) and 250 g of charcoal was added. The mixture was heated to reflux for 10 minutes and filtered through a bed of Celite® and the filtrate was concentrated under reduced pressure. The solids were recrystallized twice from acetonitrile (1 L) to yield 580 g (61.8%) of the desired product as an off-white solid.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
790 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.